molecular formula C14H9ClN2O4S B8075838 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B8075838
M. Wt: 336.8 g/mol
InChI Key: VYZIVNKAVXUUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C14H9ClN2O4S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound characterized by its complex structure, which includes a fused indole ring system along with chlorinated and nitro functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClN3O4S, indicating the presence of key functional groups that contribute to its biological reactivity. The chlorine and nitro groups are particularly noteworthy for their roles in biological interactions, potentially influencing the compound's pharmacological properties .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The nitro and sulfonyl groups may facilitate binding to various biological macromolecules, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.25 to 32 µg/mL against various bacterial strains .

Compound Target Bacteria MIC (µg/mL)
Compound AStaphylococcus aureus0.25
Compound BEscherichia coli0.5
Compound CSalmonella enterica2

Antiviral Activity

The antiviral potential of compounds related to this compound has also been explored. Studies suggest that modifications at the 4 and 5 positions of the indole ring can enhance antiviral activity against viruses such as HIV and HCV. For example, certain derivatives have shown promising results in inhibiting viral replication in cellular models .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has identified its potential as a tubulin polymerization inhibitor, which disrupts microtubule dynamics essential for cancer cell proliferation. In vitro studies have demonstrated that certain derivatives induce G2/M phase cell cycle arrest and trigger apoptosis in various cancer cell lines, with IC50 values ranging from 0.57 to 8.7 µM depending on the specific target cells .

Cell Line IC50 (µM) Mechanism
HeLa8.7Tubulin polymerization inhibition
MDA-MB-2310.102Apoptosis induction
Huh75.0G2/M phase arrest

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Case Study on Anticancer Efficacy : A study investigated the effects of a derivative on Huh7 hepatocellular carcinoma cells, revealing significant inhibition of cell growth and induction of apoptosis through disruption of microtubule assembly .
  • Antiviral Screening : In a screening assay against HIV-1, derivatives exhibited varying degrees of inhibition, suggesting that structural modifications can enhance activity against viral targets .
  • Antimicrobial Testing : A series of related compounds were tested against clinical isolates of MRSA and other pathogens, demonstrating MIC values as low as 0.25 µg/mL for some derivatives, indicating strong antibacterial potential .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIVNKAVXUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.